molecular formula C19H19NO5 B607500 Fmoc-NH-PEG1-CH2COOH CAS No. 260367-12-2

Fmoc-NH-PEG1-CH2COOH

Cat. No.: B607500
CAS No.: 260367-12-2
M. Wt: 341.363
InChI Key: LBVXPUINIMIGAU-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG1-CH2COOH is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Scientific Research Applications

Fmoc-NH-PEG1-CH2COOH has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of Fmoc-NH-PEG1-CH2COOH is the amine group of other molecules. It is used as a protecting group for amines during peptide synthesis .

Mode of Action

this compound acts as a linker and a protecting group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

Biochemical Pathways

this compound is involved in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media .

Result of Action

The result of the action of this compound is the formation of a stable amide bond with the target molecule. This allows for the selective degradation of target proteins in the case of PROTACs .

Action Environment

The action of this compound is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions

Biochemical Analysis

Biochemical Properties

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid plays a crucial role in biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. The Fmoc group in its structure is widely used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amino acids during the synthesis process. This compound interacts with enzymes such as peptidases and proteases, which are responsible for cleaving peptide bonds. The nature of these interactions is typically reversible, allowing for the controlled synthesis of peptides .

Cellular Effects

The effects of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid exerts its effects through specific binding interactions with biomolecules. The Fmoc group can form stable complexes with amino acids and peptides, protecting them from unwanted reactions. This compound can also inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Changes in gene expression can occur through the interaction of this compound with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time, leading to a decrease in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling .

Dosage Effects in Animal Models

The effects of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid vary with different dosages in animal models. At lower doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes. Threshold effects have been identified, indicating the importance of dose optimization in experimental settings .

Metabolic Pathways

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which play a crucial role in its cellular activity .

Subcellular Localization

The subcellular localization of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid is a key factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-PEG1-CH2COOH typically involves the following steps:

    Fmoc Protection: The amine group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

    PEGylation: The PEG spacer is introduced to enhance solubility.

    Carboxylation: The terminal carboxylic acid is added to the molecule.

The reaction conditions often involve the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Fmoc-NH-PEG1-CH2COOH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

    Amide Bond Formation: EDC or DCC are used as activators for coupling reactions.

Major Products

    Free Amine: Obtained after Fmoc deprotection.

    Amide Conjugates: Formed through reactions with primary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific PEG length, which offers a balance between solubility and structural rigidity. This makes it particularly useful in applications where precise control over molecular spacing is required .

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-18(22)12-24-10-9-20-19(23)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVXPUINIMIGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670774
Record name [2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260367-12-2
Record name [2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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